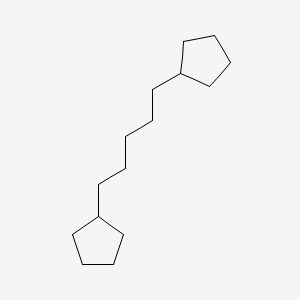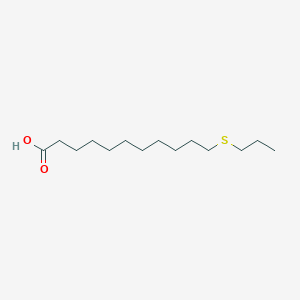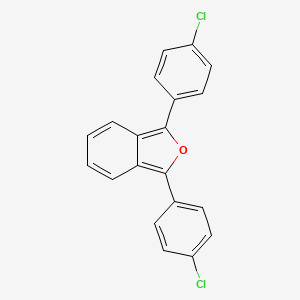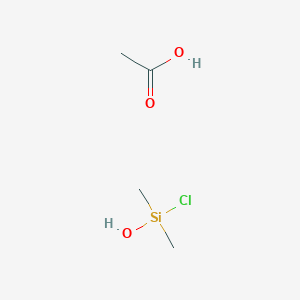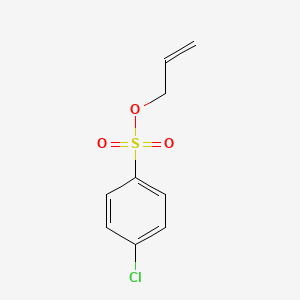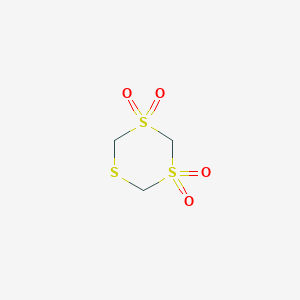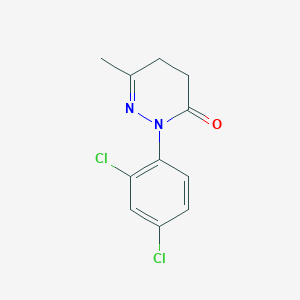![molecular formula C24H26O4 B14722363 [2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol CAS No. 5460-75-3](/img/structure/B14722363.png)
[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol is an organic compound with the molecular formula C24H26O4 and a molecular weight of 378.46 g/mol It is characterized by the presence of an ethoxymethyl group attached to a phenyl ring, along with two methoxyphenyl groups attached to a central methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol typically involves the reaction of 2-(ethoxymethyl)benzaldehyde with bis(2-methoxyphenyl)methanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like toluene. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as column chromatography or recrystallization, is common to achieve the desired quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of [2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(Methoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol
- [2-(Ethoxymethyl)phenyl][bis(2-ethoxyphenyl)]methanol
- [2-(Ethoxymethyl)phenyl][bis(2-hydroxyphenyl)]methanol
Uniqueness
[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol is unique due to the presence of both ethoxymethyl and methoxyphenyl groups, which confer specific chemical and physical properties. This structural uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Eigenschaften
CAS-Nummer |
5460-75-3 |
|---|---|
Molekularformel |
C24H26O4 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
[2-(ethoxymethyl)phenyl]-bis(2-methoxyphenyl)methanol |
InChI |
InChI=1S/C24H26O4/c1-4-28-17-18-11-5-6-12-19(18)24(25,20-13-7-9-15-22(20)26-2)21-14-8-10-16-23(21)27-3/h5-16,25H,4,17H2,1-3H3 |
InChI-Schlüssel |
HBQVXXFFESQGID-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=CC=CC=C1C(C2=CC=CC=C2OC)(C3=CC=CC=C3OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)

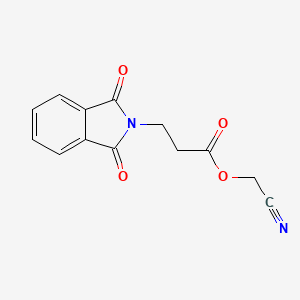

![1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene](/img/structure/B14722307.png)
